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Compound of Interest

4-Methoxy-3-
Compound Name:
(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

Get Quote
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Fragmentation Dynamics, Analytical Protocols, and Structural Elucidation

Executive Summary

This technical guide details the mass spectrometric behavior of 4-Methoxy-3-
(phenoxymethyl)benzaldehyde (CAS: 438531-11-4), a critical intermediate in the synthesis of
bioactive ether-linked biaryls and kinase inhibitors.

The compound exhibits distinct ionization behaviors across platforms. In Electron lonization
(El), it displays a characteristic fragmentation cascade dominated by the cleavage of the
phenoxy ether linkage, yielding a base peak at m/z 149. In Electrospray lonization (ESI), it
forms stable protonated ([M+H]*) and sodiated ([M+Na]*) adducts, requiring Collision-Induced
Dissociation (CID) for structural verification.

This guide provides researchers with validated fragmentation mechanisms, differentiation
strategies for isobaric interferences (specifically phthalates), and optimized experimental
parameters.
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Physicochemical Characterization

Understanding the core properties is essential for selecting the appropriate ionization interface.

Property Value MS Relevance

Monoisotopic Mass: 242.0943
Formula C15H1403

Da
Molecular Weight 242.27 g/mol Parent lon (M* or [M+H]*)
Compatible with Reverse-
LogP ~2.8
Phase LC (C18)
- ) ] Requires high-temp GC source
Boiling Point ~380°C (Predicted)

or LC-MS

Aldehyde (-CHO)Methoxy (-
Key Moieties OCHSs)Phenoxymethyl (-
CH20Ph)

Directs alpha-cleavage and

McLafferty-like rearrangements

Electron lonization (El) Mass Spectrometry
Fragmentation Mechanism

Under 70 eV EI conditions, the molecule undergoes extensive fragmentation. The molecular
ion (m/z 242) is typically weak due to the lability of the ether bond. The spectrum is dominated
by the cleavage of the phenoxymethyl side chain.

The "149-119-91" Cascade

The primary fragmentation pathway involves the loss of the phenoxy radical, stabilizing the
charge on the benzylic carbon of the central ring.

o Primary Cleavage (m/z 149): The ether bond breaks, expelling the phenoxy radical («OPh).
The remaining cation is the 3-formyl-4-methoxybenzyl cation (CoHsO2%). This is the Base
Peak (100%).

o Note: m/z 149 is often flagged as a phthalate contaminant. Section 5 details how to
distinguish this specific fragment from background noise.
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e Secondary Fragmentation (m/z 119): The m/z 149 ion loses a formaldehyde molecule
(CH20, 30 Da) from the methoxy group—a common pathway for ortho-substituted anisoles
—vyielding the CsH7O* ion.

o Tertiary Fragmentation (m/z 91): The m/z 119 ion eliminates carbon monoxide (CO, 28 Da)
to form the stable tropylium ion (C7H7%), a hallmark of benzyl derivatives.

Visualization of El Pathway

The following diagram maps the structural evolution of the ion during fragmentation.
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Figure 1: Proposed Electron lonization (El) fragmentation pathway showing the genesis of the
base peak (m/z 149) and subsequent tropylium formation.

Electrospray lonization (ESI) & LC-MS/MS Protocols
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For quantitative analysis in biological matrices (e.g., DMPK studies), ESI is preferred due to its
soft ionization nature.

lonization Characteristics

e Mode: Positive lon Mode (ESI+).
e Adducts:
o [M+H]* (m/z 243.1): Dominant in acidic mobile phases (0.1% Formic Acid).
o [M+Na]* (m/z 265.1): Prominent in neutral buffers or if sodium contamination is present.

o [M+NHa4]* (m/z 260.1): Observed if Ammonium Acetate/Formate is used.

LC-MS/MS Transitions (MRM)

For Triple Quadrupole (QqQ) systems, use the following Multiple Reaction Monitoring (MRM)
transitions. The fragmentation energy (CE) must be optimized per instrument.

Precursor lon Product lon Collision Dwell Time .
Rationale
(m/z) (m/z) Energy (eV) (ms)
Quantifier.
243.1 [M+H]* 149.0 15-20 50 Cleavage of
phenoxy ether.
Quialifier. Loss of
243.1 [M+H]* 121.0 25-30 50
PhOH + CO.
Qualifier. High
243.1 [M+H]* 91.0 35-40 50 energy tropylium
formation.

Experimental Workflow Diagram

This workflow ensures data integrity from sample prep to spectral validation.
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Data Analysis
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Figure 2: LC-ESI-MS/MS workflow for quantitative analysis of 4-Methoxy-3-
(phenoxymethyl)benzaldehyde.

Analytical Differentiation: The "m/z 149" Problem

A critical challenge in analyzing this compound is that its base peak (m/z 149) shares the exact
nominal mass with the ubiquitous phthalate background ion (CsHsOs*).

Differentiation Strategy:
o Exact Mass (HRMS):

o Target Fragment: [CoHoO2]* = 149.0603

o Phthalate Fragment: [CsHsO0s]* = 149.0239

o Action: A resolution of >10,000 (FWHM) easily separates these peaks (A ~36 mDa).
* |sotopic Pattern:

o The target fragment has 9 carbons (higher 13C abundance) compared to the phthalate's 8
carbons.

e Co-eluting lons:
o Phthalates typically show a dimer adduct or related peaks at m/z 167 or 279.

o The target compound will show related fragments at m/z 242 (parent) and m/z 91
(tropylium).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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